

Application Note: Functionalization Strategies for 2-(4-morpholinyl)-6-Quinolinamine

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Compound of Interest

Compound Name: 2-(4-morpholinyl)-6-Quinolinamine

CAS No.: 648423-84-1

Cat. No.: B11877860

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Introduction & Scaffold Analysis

The **2-(4-morpholinyl)-6-quinolinamine** core is a privileged structure in medicinal chemistry. The quinoline ring provides a flat, aromatic surface for hydrophobic interactions within the ATP-binding pocket of kinases, while the morpholine at position 2 typically functions as a hinge-binder, forming a critical hydrogen bond with the kinase backbone (e.g., Val851 in PI3K).

The primary amine at position 6 is the designated "growth vector." It projects into the solvent-exposed region or specificity pockets (such as the affinity pocket in PI3K isoforms). Functionalizing this amine allows researchers to tune solubility, potency, and pharmacokinetic (PK) properties.

Chemical Properties & Reactivity Profile

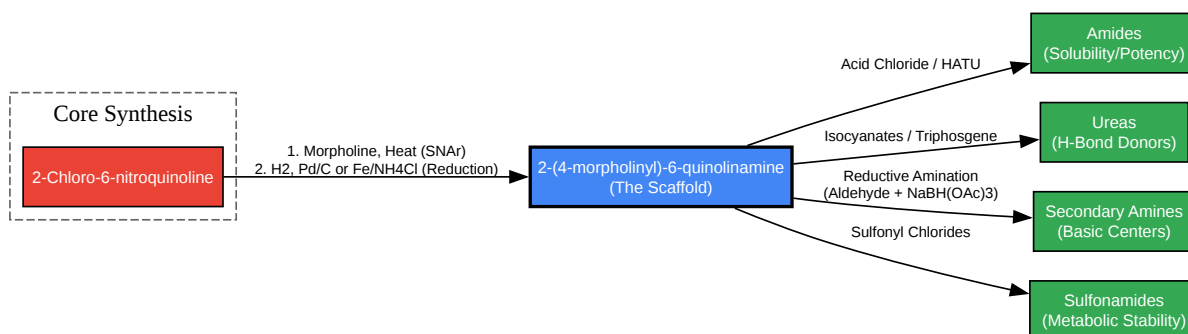
- **Nucleophilicity:** The 6-amino group is an aromatic amine (aniline-like). While the quinoline ring is generally electron-deficient (making the amine less nucleophilic than a phenylamine),

the electron-donating morpholine group at position 2 partially restores electron density to the system via resonance.

- **Basicity:** The morpholine nitrogen (pKa ~8) is more basic than the quinoline nitrogen or the aniline.
 - **Expert Insight:** The molecule often exists as a salt or hydrate. Ensure the starting material is free-based (using wash or DIPEA) before attempting nucleophilic reactions to prevent catalyst poisoning or stoichiometric mismatches.
- **Solubility:** Moderate in DMSO, DMF, and DCM; poor in water and hexanes.

Strategic Functionalization Map

The following diagram illustrates the core synthesis of the scaffold and its divergent functionalization pathways.



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Figure 1: Synthesis and divergent functionalization pathways of the 2-morpholino-6-aminoquinoline scaffold.

Reagent Selection Guide

Choosing the right reagent class is critical for yield and purity.

Reaction Class	Preferred Reagent System	Why? (Mechanistic Insight)
Amide Coupling (Standard)	HATU / DIPEA / DMF	The 6-amino group is slightly deactivated. HATU (an uronium salt) provides faster activation and higher conversion than EDC/HOBt for anilines.
Amide Coupling (Difficult)	Acid Chloride / Pyridine	If the carboxylic acid partner is bulky, the high reactivity of acid chlorides overcomes steric hindrance.
Urea Formation	Isocyanate / DCM	Cleanest reaction. No coupling reagent byproducts. If isocyanate is unavailable, use 4-Nitrophenyl chloroformate to activate the amine, then react with the second amine.
Reductive Amination	NaBH(OAc) / DCE / AcOH	Sodium triacetoxyborohydride is mild and selective for imines over ketones/aldehydes, preventing over-reduction. Acetic acid catalyzes imine formation.
Sulfonylation	Sulfonyl Chloride / Pyridine	Pyridine acts as both solvent and acid scavenger (HCl sponge), driving the reaction to completion.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for attaching complex carboxylic acids (e.g., amino acids, heterocycles).

Reagents:

- Scaffold: **2-(4-morpholinyl)-6-quinolinamine** (1.0 equiv)
- Carboxylic Acid (R-COOH): 1.2 equiv
- Coupling Agent: HATU (1.5 equiv)
- Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
- Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step:

- Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.5 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes.
 - Note: The solution should turn slightly yellow, indicating active ester formation.
- Addition: Add **2-(4-morpholinyl)-6-quinolinamine** (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.
- Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.^[1]
 - Target Mass: $[M+H]^+ = MW(\text{Scaffold}) + MW(\text{Acid}) - 18$.
- Work-up: Dilute with EtOAc (10x volume). Wash sequentially with sat. (2x), water (1x), and brine (1x).
- Purification: Dry organic layer over , filter, and concentrate. Purify via flash chromatography (DCM:MeOH gradient, 0-10%).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Best for introducing alkyl chains or benzyl groups without a carbonyl.

Reagents:

- Scaffold: 1.0 equiv
- Aldehyde (R-CHO): 1.2 equiv
- Reductant:
(Sodium triacetoxyborohydride) (2.0 equiv)
- Acid Catalyst: Glacial Acetic Acid (1-2 drops or 1.0 equiv)
- Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step:

- Imine Formation: Dissolve the scaffold and Aldehyde in DCE (0.1 M). Add Acetic Acid. Stir for 1 hour at RT.
 - Critical Step: Do not add the reductant yet. Allow the imine (Schiff base) to form. In some cases, molecular sieves (4Å) help drive this equilibrium.
- Reduction: Add

in one portion. Stir at RT for 12 hours.^{[2][3]}
- Quench: Quench carefully with sat.

(gas evolution possible).
- Extraction: Extract with DCM (3x).
- Purification: Silica gel chromatography.

- Tip: If the product streaks on silica, add 1% Triethylamine to the eluent.

Protocol C: Urea Formation (Isocyanate Method)

Best for creating high-affinity H-bond donors.

Reagents:

- Scaffold: 1.0 equiv
- Isocyanate (R-N=C=O): 1.1 equiv
- Solvent: Anhydrous DCM or THF

Step-by-Step:

- Dissolve the scaffold in anhydrous DCM.
- Add the Isocyanate dropwise at 0°C.
- Allow to warm to RT and stir for 2–4 hours.
- Isolation: Often, the urea product precipitates out of DCM. Filter the solid and wash with cold DCM/Hexane. If no precipitate, evaporate and purify via column chromatography.

Expert Tips & Troubleshooting

Problem	Root Cause	Solution
Low Yield in Amide Coupling	Aniline deactivation	Switch to Acid Chloride method or heat the HATU reaction to 50°C.
Product Stuck in Aqueous Layer	Morpholine protonation	The morpholine is basic. Ensure the aqueous workup pH is basic (~pH 9-10) to keep the molecule neutral and in the organic phase.
Over-alkylation (Reductive Amination)	Highly reactive aldehyde	Use strictly 1.0-1.1 equiv of aldehyde and add reductant slowly at 0°C.
Starting Material Remains	Salt formation	If starting with the HCl salt of the amine, you MUST add extra DIPEA to free-base it in situ.

References

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 - Source: Molecules, 2018.[4]
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 - Source: Heterocycles, 2001.
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- Morpholine Reactivity & Properties
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